molecular formula C13H28N2 B13251169 [3-(2-Methylpiperidin-1-YL)propyl](2-methylpropyl)amine

[3-(2-Methylpiperidin-1-YL)propyl](2-methylpropyl)amine

Cat. No.: B13251169
M. Wt: 212.37 g/mol
InChI Key: ASPYMTATKKHQCA-UHFFFAOYSA-N
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Description

Core Structural Features

3-(2-Methylpiperidin-1-yl)propylamine (molecular formula: $$ \text{C}{13}\text{H}{28}\text{N}_2 $$, molecular weight: 212.37 g/mol) consists of three primary components:

  • A piperidine ring substituted with a methyl group at the 2-position.
  • A propyl chain ($$-\text{CH}2\text{CH}2\text{CH}_2-$$) linking the piperidine nitrogen to a primary amine group.
  • An isobutyl group ($$-\text{CH}2\text{CH}(\text{CH}3)_2$$) attached to the terminal amine.

The piperidine ring adopts a chair conformation in its lowest-energy state, with the 2-methyl group occupying an equatorial position to minimize steric strain. The propyl spacer provides conformational flexibility, enabling rotation around the $$ \text{N}-\text{C} $$ and $$ \text{C}-\text{C} $$ bonds.

IUPAC Nomenclature

The systematic IUPAC name is derived by prioritizing the longest carbon chain and assigning locants to substituents:

  • Parent structure : Piperidine (azabicyclo[3.3.1]nonane analog).
  • Substituents :
    • A methyl group at position 2 of the piperidine ring.
    • A 3-aminopropyl group attached to the piperidine nitrogen.
    • A 2-methylpropyl (isobutyl) group bonded to the terminal amine.

Thus, the full IUPAC name is $$ N $$-[3-(2-methylpiperidin-1-yl)propyl]-2-methylpropylamine . The SMILES notation $$ \text{CC(C)CNCCCN1C(C)CCCC1} $$ reflects this connectivity.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]propan-1-amine

InChI

InChI=1S/C13H28N2/c1-12(2)11-14-8-6-10-15-9-5-4-7-13(15)3/h12-14H,4-11H2,1-3H3

InChI Key

ASPYMTATKKHQCA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCNCC(C)C

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One common method to prepare tertiary amines such as 3-(2-Methylpiperidin-1-yl)propylamine is through reductive amination. This involves:

  • Reacting a primary or secondary amine (e.g., 2-methylpiperidine) with an aldehyde or ketone derivative of the propyl or 2-methylpropyl group.
  • Using a reducing agent such as sodium cyanoborohydride (NaBH3CN) to reduce the imine intermediate to the tertiary amine.

For example, the reaction of 2-methylpiperidine with 3-aminopropanal or a protected aldehyde derivative, followed by reductive amination with 2-methylpropylamine or its aldehyde equivalent, can yield the target compound.

Experimental conditions typically include:

  • Use of methanol or aqueous methanol as solvent.
  • Temperature control at 0–25 °C to minimize side reactions.
  • Monitoring reaction progress by TLC or HPLC.

This method is supported by literature examples where sodium cyanoborohydride is used to generate tertiary amines with high selectivity and yields around 70% or higher.

Nucleophilic Substitution on Piperidine Nitrogen

Another approach involves:

  • Starting from 2-methylpiperidine as the nucleophile.
  • Reacting it with a suitable haloalkane such as 3-chloropropylamine or a protected derivative.
  • The nucleophilic substitution at the halide site forms the N-substituted piperidine intermediate.
  • Subsequent reaction with 2-methylpropylamine or its activated form (e.g., via carbodiimide coupling agents) completes the synthesis.

This method often requires:

  • Use of polar aprotic solvents like dimethylformamide (DMF).
  • Base catalysts such as potassium carbonate or triethylamine.
  • Controlled heating (e.g., reflux at 70–80 °C) to facilitate substitution.

Coupling Reaction Using Carbodiimide Chemistry

For coupling amines with carboxylic acid derivatives or activated esters, carbodiimide reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) are employed.

  • The piperidine amine and 2-methylpropylamine derivatives can be coupled via an amide or amine bond formation.
  • Reactions are typically performed in DMF at ambient temperature.
  • The reaction mixture is stirred overnight to ensure completion.
  • Purification by preparative HPLC or crystallization follows.

This method is particularly useful when the target compound is part of a larger molecular framework or requires high purity.

Representative Experimental Data Table

Step Reagents & Conditions Yield (%) Notes
Reductive amination of 2-methylpiperidine with aldehyde and NaBH3CN in MeOH at 20 °C 70–75 High selectivity for tertiary amine formation
Nucleophilic substitution of 2-methylpiperidine with 3-chloropropylamine in DMF, K2CO3, reflux 75 °C 40–60 Requires careful control to avoid side products
Carbodiimide-mediated coupling of amines in DMF with EDC/HOBt at room temperature overnight 40–72 Efficient for coupling with complex amine derivatives

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show signals corresponding to piperidine ring protons, methyl substituents, and propyl linker methylene groups. For example, methyl groups appear as singlets or doublets around 0.7–2.3 ppm, while methylene protons adjacent to nitrogen show multiplets at 2.5–4.5 ppm.
  • Mass Spectrometry (MS): The molecular ion peak corresponds to the molecular weight of the compound (e.g., ~156 g/mol for the core amine), confirming molecular integrity.
  • High-Performance Liquid Chromatography (HPLC): Retention times vary depending on column and solvent system but are used to assess purity and monitor reaction progress.

Summary of Preparation Methodology

Method Advantages Limitations
Reductive Amination High selectivity, mild conditions, good yields Requires aldehyde precursors, sensitive to reaction conditions
Nucleophilic Substitution Straightforward, uses commercially available reagents Moderate yields, possible side reactions
Carbodiimide Coupling Suitable for complex molecules, high purity More steps, requires coupling reagents and purification

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperidin-1-YL)propylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

3-(2-Methylpiperidin-1-YL)propylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-YL)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several amines reported in the evidence:

Compound Name Molecular Formula Key Features Applications References
3-(2-Methylpiperidin-1-YL)propylamine C₁₂H₂₅N₂ Hybrid secondary (piperidine) and tertiary (isobutyl) amines Research (potential drug intermediate)
IQS-01.01RS Not Provided Contains 3-[(2S)-2-methylpiperidin-1-yl]propan-1-amine backbone GPCR inhibition (lymphoma treatment)
(2-Methoxyethyl)[3-(2-methylpiperidin-1-yl)propyl]amine C₁₂H₂₆N₂O Methoxyethyl substituent instead of isobutyl Not specified
Darunavir C₂₇H₃₇N₃O₇S Includes (2-methylpropyl)amino group HIV protease inhibitor
TMMAP ([trimethoxy[3-(methylamino)propyl]silane]) C₇H₁₈N₂O₃Si Secondary amine-modified silica CO₂ adsorption

Key Observations :

  • The piperidine moiety is common in bioactive compounds (e.g., IQS-01.01RS for GPCR inhibition) .
  • The isobutyl group is seen in darunavir, enhancing lipophilicity and binding affinity .
  • Secondary amines like TMMAP exhibit higher CO₂ adsorption efficiency under moist conditions .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

Property Target Compound (Predicted) Methyl(2-methylpropyl)amine TMMAP APTES (Primary Amine)
Molecular Weight 197.34 g/mol 87.17 g/mol 206.31 g/mol 221.37 g/mol
Boiling Point ~250–300°C (estimated) Not Provided Not Provided Not Provided
Amine Type Secondary/Tertiary Tertiary Secondary Primary
CO₂ Adsorption Efficiency (Moist) Potential high efficiency N/A 0.90 mmol/g 0.80 mmol/g

Notes:

  • Tertiary amines (e.g., methyl(2-methylpropyl)amine) show lower CO₂ affinity under dry conditions but improve with moisture .
  • The hybrid secondary-tertiary structure of the target compound may balance reactivity and steric effects.

Biological Activity

3-(2-Methylpiperidin-1-YL)propylamine is a specialized organic compound classified as an amine, with the molecular formula C13_{13}H28_{28}N2_2 and a molecular weight of approximately 212.37 g/mol. Its structure consists of a propyl chain linked to a piperidine ring, which is further substituted with a methyl group. This unique structure provides the compound with distinct biological activities and potential applications in medicinal chemistry and pharmacology.

Synthesis

The synthesis of 3-(2-Methylpiperidin-1-YL)propylamine typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the piperidine ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Alkylation : The introduction of the propyl and methyl groups is performed through alkylation reactions, which may involve the use of alkyl halides or other electrophilic reagents.

These synthetic pathways are crucial for generating the desired compound with high purity and yield, allowing for further biological evaluation.

Research indicates that compounds like 3-(2-Methylpiperidin-1-YL)propylamine may interact with various biological receptors, potentially modulating their activity. Such interactions are essential for elucidating the pharmacological profile of the compound.

Pharmacological Potential

The biological activity of this compound has been investigated in various contexts:

  • Neuroactivity : Similar compounds have demonstrated neuroactive properties, suggesting potential applications in treating neurological disorders.
  • Receptor Modulation : Studies have shown that derivatives of this compound can act as modulators for specific receptors, including those involved in pain and mood regulation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of 3-(2-Methylpiperidin-1-YL)propylamine. The following table summarizes key features of related compounds:

Compound NameCAS NumberKey Features
1-Methylpiperidine626-50-4Simple piperidine derivative; used in synthesis
N,N-Dimethyl-2-(piperidin-2-yl)ethanamine60717-49-9Known for its stimulant properties
Bis(1-methylpiperidin-4-yl)amine117927-28-3Exhibits unique binding properties
2-(1-Isopropylpiperidin-2-yl)ethanamine915922-79-1Potentially neuroactive; similar piperidine structure

This table highlights the distinct structural modifications of 3-(2-Methylpiperidin-1-YL)propylamine that may confer unique biological activities.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to 3-(2-Methylpiperidin-1-YL)propylamine:

  • Neuropharmacological Studies : Research has indicated that compounds with similar structures can influence neurotransmitter systems, potentially providing therapeutic benefits for conditions such as depression and anxiety.
  • Inhibition Studies : Inhibition assays have shown that certain derivatives can inhibit specific enzymes or receptors, which may correlate with their pharmacological effects. For instance, studies on phospholipase A enzymes suggest that inhibition by related compounds could lead to significant biological outcomes, including drug-induced phospholipidosis .
  • Antimicrobial Activity : While not directly studied for 3-(2-Methylpiperidin-1-YL)propylamine), related compounds have shown promising antimicrobial properties against various pathogens, indicating potential avenues for exploration in this area .

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